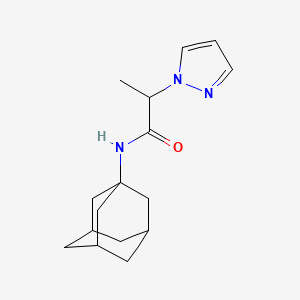
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, also known as AP7, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AP7 belongs to the class of adamantane derivatives, which have shown promising results in treating various neurological disorders.
Mecanismo De Acción
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(1-adamantyl)-2-pyrazol-1-ylpropanamide reduces the influx of calcium ions into the cell, which can lead to neuronal damage and cell death. This mechanism of action has been found to be effective in reducing the severity of seizures and preventing neuronal damage in stroke.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when released in excess. N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has also been found to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can reduce neuronal activity. These effects have been found to be beneficial in treating conditions such as epilepsy and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in treating some conditions.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. This could lead to the development of more effective treatments for conditions such as epilepsy and stroke. Another area of interest is the investigation of the potential use of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide as a neuroprotective agent in traumatic brain injury.
Conclusion
In conclusion, N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, or N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, is a compound with significant potential for therapeutic applications in treating various neurological disorders. Its mechanism of action as a selective antagonist of the NMDA receptor has been extensively studied, and its biochemical and physiological effects have been found to be beneficial in treating conditions such as epilepsy and neuropathic pain. While N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has some limitations for lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide involves the reaction between 1-adamantanecarboxylic acid and 2-pyrazoline in the presence of thionyl chloride. The resulting product is then treated with propionyl chloride to obtain N-(1-adamantyl)-2-pyrazol-1-ylpropanamide. The overall yield of this process is approximately 60%.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling and synaptic plasticity. N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been found to be effective in treating conditions such as epilepsy, neuropathic pain, and stroke.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(19-4-2-3-17-19)15(20)18-16-8-12-5-13(9-16)7-14(6-12)10-16/h2-4,11-14H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYSZVRGSNVABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

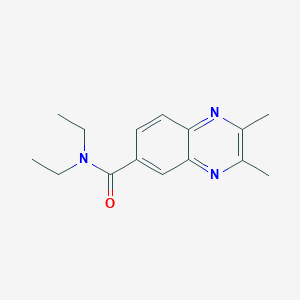
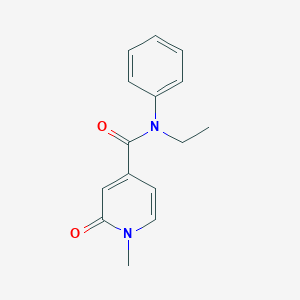
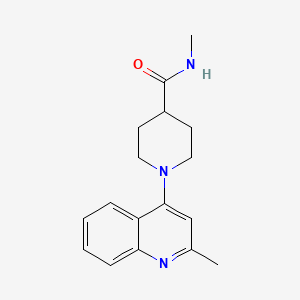
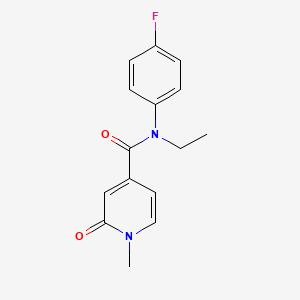
![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)
![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)
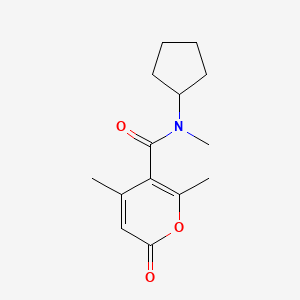
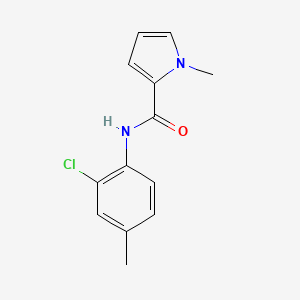
![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)